2-(2-Azidoacetamido)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

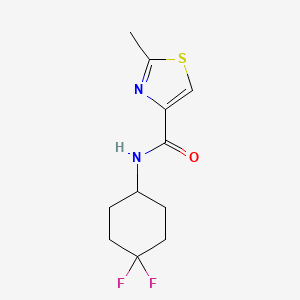

2-(2-Azidoacetamido)acetic acid, also known as AAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of glycine and has been synthesized using different methods.

科学的研究の応用

Analgesic Activity

Research has shown that derivatives of “2-(2-Azidoacetamido)acetic acid” have potential analgesic activity . These derivatives have shown better bioavailability and binding affinity with the COX-2 receptor, and their in-vivo anti-nociceptive activity was investigated by means of a writhing test induced by acetic acid and a hot plate .

Synthesis of Crystalline TiO2 Nanoparticles

“2-(2-Azidoacetamido)acetic acid” has been used in the sol-gel synthesis of crystalline TiO2 nanoparticles . The presence of both acetic acid and nitric acid results in separating the two steps of the sol-gel reaction, namely the hydrolysis and condensation steps. This separation induces a control on the sol-gel reaction toward the formation of crystalline TiO2 .

Photocatalytic Activity

The compound is also used in the production of TiO2, which has a wide range of applications including dye sensitized solar cells, self-cleaning surfaces, sunscreens, and water purification . The photocatalytic activity of TiO2 is a major driver for its broad use .

Safety and Hazards

The safety data sheet (SDS) for 2-(2-Azidoacetamido)acetic acid includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

将来の方向性

Ester-protected C5 azidoacetamido-Pse, a derivative of 2-(2-Azidoacetamido)acetic acid, successfully labeled cells of Pse-expressing Gram-positive and Gram-negative strains . No labeling was observed in cells of non-Pse-expressing strains . The ester-protected and C5 azidoacetamido-functionalized Pse is thus a useful reagent for the identification of bacteria expressing this unique virulence-associated nonulosonic acid . This suggests potential future directions in the use of 2-(2-Azidoacetamido)acetic acid and its derivatives in bacterial identification .

作用機序

Target of Action

N3-Gly-Gly-OH, also known as 2-(2-Azidoacetamido)acetic acid, is a click chemistry reagent . Click chemistry is a powerful tool for creating covalent bonds between small functional groups, and it has been widely used in various research fields due to its high yield, high specificity, and simplicity .

Mode of Action

The compound’s mode of action is primarily based on its ability to form covalent bonds with various molecules, including nucleic acids, lipids, and proteins . This allows it to interact with a wide range of targets and induce various changes at the molecular level.

Biochemical Pathways

Given its role as a click chemistry reagent, it can be inferred that it may influence a variety of biochemical processes by facilitating the formation of covalent bonds between different molecules .

Pharmacokinetics

It is known that glycosylation, a process that n3-gly-gly-oh could potentially be involved in, can modulate the pharmacokinetics and pharmacodynamics of therapeutic glycoproteins . This suggests that N3-Gly-Gly-OH could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules .

Result of Action

The molecular and cellular effects of N3-Gly-Gly-OH’s action would largely depend on the specific molecules it interacts with. As a click chemistry reagent, it could potentially influence a wide range of cellular processes by facilitating the formation of covalent bonds between different molecules .

Action Environment

The action, efficacy, and stability of N3-Gly-Gly-OH can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Therefore, the action of N3-Gly-Gly-OH could potentially be modulated by the specific conditions in its environment.

特性

IUPAC Name |

2-[(2-azidoacetyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3/c5-8-7-1-3(9)6-2-4(10)11/h1-2H2,(H,6,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPPSTNVFPJXRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N3-Gly-Gly-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)

![2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2421779.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)

![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2421783.png)

![8-cyclopentyl-3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421793.png)